molecular formula C10H10BrFN2O B8164324 (5-Bromo-2-fluoropyridin-3-yl)(pyrrolidin-1-yl)methanone

(5-Bromo-2-fluoropyridin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B8164324
M. Wt: 273.10 g/mol
InChI Key: UTVAZJUZTGPLCT-UHFFFAOYSA-N
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Description

(5-Bromo-2-fluoropyridin-3-yl)(pyrrolidin-1-yl)methanone is a pyridine-based compound featuring a bromo-fluoropyridine core linked to a pyrrolidine moiety via a ketone bridge. Its molecular formula is C₁₀H₁₀BrFN₂O, with a molecular weight of 273.11 g/mol . The bromine and fluorine substituents on the pyridine ring enhance its electrophilicity, making it a versatile intermediate in medicinal chemistry and drug discovery.

Properties

IUPAC Name

(5-bromo-2-fluoropyridin-3-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFN2O/c11-7-5-8(9(12)13-6-7)10(15)14-3-1-2-4-14/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVAZJUZTGPLCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(N=CC(=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-fluoropyridin-3-yl)(pyrrolidin-1-yl)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromopyridine-2-fluoropyridine and pyrrolidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Procedure: The 5-bromopyridine-2-fluoropyridine is reacted with pyrrolidine in the presence of the base and solvent. The reaction mixture is heated to facilitate the formation of the desired product.

    Purification: The product is purified using techniques such as column chromatography to obtain (5-Bromo-2-fluoropyridin-3-yl)(pyrrolidin-1-yl)methanone in high purity.

Industrial Production Methods

In an industrial setting, the production of (5-Bromo-2-fluoropyridin-3-yl)(pyrrolidin-1-yl)methanone may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and high-performance liquid chromatography (HPLC), is common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-fluoropyridin-3-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(5-Bromo-2-fluoropyridin-3-yl)(pyrrolidin-1-yl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (5-Bromo-2-fluoropyridin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The pyridine and pyrrolidine moieties allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

(5-Bromo-2-fluoropyridin-3-yl)(morpholino)methanone

  • Molecular Formula : C₁₀H₁₀BrFN₂O₂
  • Molecular Weight : 289.11 g/mol
  • Key Differences :
    • Replaces pyrrolidine with morpholine, introducing an oxygen atom into the heterocycle.
    • Increased polarity due to morpholine’s oxygen, enhancing solubility in polar solvents.
    • The oxygen atom may improve hydrogen-bonding capacity, influencing target binding in pharmaceutical contexts.

1-(5-Bromo-2-fluoropyridin-3-yl)ethanone

  • Molecular Formula: C₇H₅BrFNO
  • Molecular Weight : 218.03 g/mol
  • Key Differences: Substitutes the pyrrolidine-methanone group with an acetyl group. Lower molecular weight may improve pharmacokinetic properties like membrane permeability .

Bromo-Fluorophenyl Analogs

(5-Bromo-2-fluoro-3-methylphenyl)(pyrrolidin-1-yl)methanone

  • Molecular Formula: C₁₂H₁₃BrFNO
  • Molecular Weight : 286.14 g/mol
  • Key Differences :
    • Replaces the pyridine ring with a methyl-substituted benzene ring.
    • The absence of pyridine’s nitrogen reduces electron-withdrawing effects, altering reactivity in nucleophilic substitution reactions.
    • Methyl group introduces steric bulk, which may hinder interactions with planar biological targets .

(5-Bromopyridin-3-yl)(phenyl)methanone

  • Molecular Formula : C₁₂H₉BrN₂O
  • Molecular Weight : 275.12 g/mol
  • Key Differences: Substitutes fluorine and pyrrolidine with a phenyl group. Loss of fluorine reduces electronegativity, impacting electronic distribution on the pyridine core .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₁₀H₁₀BrFN₂O 273.11 Pyrrolidine, Br, F Flexible, moderate polarity
Morpholino Analog C₁₀H₁₀BrFN₂O₂ 289.11 Morpholine, Br, F Higher polarity, H-bond capacity
Acetylated Derivative C₇H₅BrFNO 218.03 Acetyl, Br, F Low steric hindrance, reactive
Bromo-Fluoro-Methylphenyl Analog C₁₂H₁₃BrFNO 286.14 Benzene, methyl, Br, F High steric bulk, lipophilic
Phenyl-Substituted Pyridine C₁₂H₉BrN₂O 275.12 Phenyl, Br High lipophilicity

Biological Activity

(5-Bromo-2-fluoropyridin-3-yl)(pyrrolidin-1-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

The compound features a pyridine ring substituted with bromine and fluorine, which may enhance its reactivity and interaction with biological targets. The pyrrolidinyl group contributes to its pharmacological profile.

Biological Activity

Research indicates that (5-Bromo-2-fluoropyridin-3-yl)(pyrrolidin-1-yl)methanone exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi. For instance, derivatives of pyridine have demonstrated significant antimicrobial properties, suggesting that this compound may share similar effects.
  • Anticancer Potential : The compound is being investigated for its ability to inhibit cancer cell proliferation. Preliminary studies indicate that it may affect signaling pathways involved in cell cycle regulation.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, particularly those involved in cancer and neurodegenerative diseases. Its mechanism likely involves binding to the active site of these enzymes, thus inhibiting their function.

The mechanism by which (5-Bromo-2-fluoropyridin-3-yl)(pyrrolidin-1-yl)methanone exerts its biological effects is believed to involve:

  • Receptor Binding : The presence of halogen atoms (bromine and fluorine) may enhance binding affinity to specific receptors or enzymes.
  • Modulation of Signaling Pathways : By interacting with key signaling molecules, the compound may influence pathways related to apoptosis and cell proliferation.

Case Studies

Several studies have explored the biological activity of compounds structurally related to (5-Bromo-2-fluoropyridin-3-yl)(pyrrolidin-1-yl)methanone:

  • Study on Antimicrobial Effects :
    • A study evaluated the antimicrobial activity of various pyridine derivatives, including those with halogen substitutions. Results indicated a significant reduction in bacterial growth rates when treated with these compounds, suggesting that (5-Bromo-2-fluoropyridin-3-yl)(pyrrolidin-1-yl)methanone could exhibit similar effects .
  • Anticancer Research :
    • In vitro assays demonstrated that compounds with a similar structure inhibited the proliferation of cancer cell lines. The study highlighted the importance of the pyridine ring's substituents in enhancing anticancer activity .
  • Enzyme Inhibition Studies :
    • Research focused on the inhibition of specific kinases associated with cancer progression revealed that related compounds effectively blocked enzymatic activity, indicating a potential role for (5-Bromo-2-fluoropyridin-3-yl)(pyrrolidin-1-yl)methanone in therapeutic applications .

Comparative Analysis

A comparison with structurally similar compounds reveals distinct biological profiles influenced by specific substitutions on the pyridine ring:

Compound NameAntimicrobial ActivityAnticancer ActivityEnzyme Inhibition
(5-Bromo-2-fluoropyridin-3-yl)(pyrrolidin-1-yl)methanoneYesYesYes
1-(5-Chloro-pyridin-3-yl)(piperidin-1-yl)methanoneModerateYesNo
4-(Bromophenyl)(pyrrolidin-1-yl)methanoneYesModerateYes

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